2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)-
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Overview
Description
2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)- is a bicyclic compound that features a nitrogen atom within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)- can be achieved through several methods. One common approach involves the Aza-Diels-Alder reaction, where cyclopentadiene reacts with imino-acetates in the presence of a Bronsted acid catalyst . This reaction is highly diastereoselective and produces the desired bicyclic structure with high yield.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high efficiency and yield. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of homogeneous and heterogeneous catalysts can improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution: The nitrogen atom in the ring can participate in substitution reactions, where different functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation, and reducing agents like hydrogen gas with a palladium catalyst for reduction . Substitution reactions often involve nucleophiles such as amines or halides .
Major Products
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and various substituted derivatives. These products can serve as intermediates for further chemical transformations .
Scientific Research Applications
2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)- involves its interaction with various molecular targets. The nitrogen atom in the ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties . Additionally, the bicyclic structure provides rigidity, which can affect the compound’s interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
2-Hydroxy-2-azabicyclo[2.2.1]hept-5-ene: This compound undergoes similar chemical reactions and is used in the synthesis of phosphorylated derivatives.
Uniqueness
2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group at the nitrogen atom enhances its steric and electronic characteristics, making it a valuable compound for various applications .
Properties
CAS No. |
116230-13-8 |
---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
2-propan-2-yl-2-azabicyclo[2.2.1]hept-5-ene |
InChI |
InChI=1S/C9H15N/c1-7(2)10-6-8-3-4-9(10)5-8/h3-4,7-9H,5-6H2,1-2H3 |
InChI Key |
YQNFXUHQSYVOTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2CC1C=C2 |
Origin of Product |
United States |
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